molecular formula C14H16N2O B5411788 N-(2-methylquinolin-5-yl)butanamide

N-(2-methylquinolin-5-yl)butanamide

Cat. No.: B5411788
M. Wt: 228.29 g/mol
InChI Key: NNWAEJKPKAOEAX-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)butanamide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely studied due to their presence in numerous bioactive natural products and their potential therapeutic properties .

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)butanamide typically involves the reaction of 2-methylquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-methylquinolin-5-yl)butanamide can be compared with other quinoline derivatives such as:

These compounds highlight the diverse biological activities and potential therapeutic applications of quinoline derivatives, with each compound having unique properties and applications.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-5-14(17)16-13-7-4-6-12-11(13)9-8-10(2)15-12/h4,6-9H,3,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAEJKPKAOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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